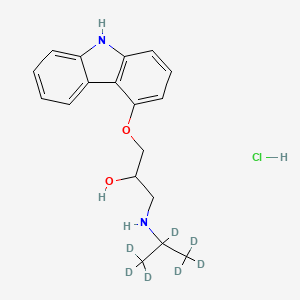

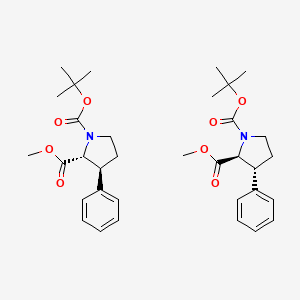

![molecular formula C54H90N2O22 B12295324 33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)

33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La amphoglucamina es un compuesto conocido por su uso en la quimioterapia combinada de enfermedades virales. Es la sal de 1-metil-glucosamina de la anfotericina B, que tiene baja toxicidad y solubilidad en agua . Este compuesto ha sido estudiado por su actividad quimioterapéutica, particularmente en el tratamiento de micosis del ojo y candidiasis del sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de amphoglucamina implica la reacción de anfotericina B con 1-metil-glucosamina. Las condiciones de reacción típicamente incluyen un ambiente controlado para asegurar la estabilidad y solubilidad del producto final .

Métodos de producción industrial: La producción industrial de amphoglucamina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra estrictas medidas de control de calidad para mantener la eficacia y seguridad del compuesto. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar los requisitos específicos de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: La amphoglucamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Reactivos de sustitución: Estos incluyen halógenos y otros nucleófilos.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

La amphoglucamina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como reactivo en diversas reacciones y estudios químicos.

Biología: La amphoglucamina se estudia por sus efectos en los procesos celulares y su potencial como agente terapéutico.

Medicina: Se utiliza en el tratamiento de infecciones fúngicas y enfermedades virales. .

Industria: La amphoglucamina se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos y terapias.

Mecanismo De Acción

El mecanismo de acción de la amphoglucamina implica su interacción con las membranas celulares fúngicas. La amphoglucamina se une al ergosterol, un componente clave de las membranas celulares fúngicas, lo que lleva a la formación de poros. Esto interrumpe la integridad de la membrana celular, causando la fuga de contenido celular y, en última instancia, la muerte celular . Los objetivos moleculares incluyen el ergosterol y otros componentes de la membrana celular fúngica.

Compuestos similares:

Ketoconazol: Otro agente antifúngico utilizado en el tratamiento de infecciones fúngicas.

Micoheptina: Utilizada en el tratamiento de infecciones fúngicas, similar a la amphoglucamina.

Comparación: La amphoglucamina es única debido a su baja toxicidad y solubilidad en agua, lo que la hace adecuada para su uso en quimioterapia combinada. A diferencia del ketoconazol y la micoheptina, la amphoglucamina tiene un mecanismo de acción específico que involucra la unión al ergosterol y la interrupción de las membranas celulares fúngicas .

Comparación Con Compuestos Similares

Ketoconazole: Another antifungal agent used in the treatment of fungal infections.

Mycoheptine: Used in the treatment of fungal infections, similar to amphoglucamine.

Comparison: Amphoglucamine is unique due to its low toxicity and water solubility, which makes it suitable for use in combined chemotherapy. Unlike ketoconazole and mycoheptine, amphoglucamine has a specific mechanism of action that involves binding to ergosterol and disrupting fungal cell membranes .

Propiedades

Fórmula molecular |

C54H90N2O22 |

|---|---|

Peso molecular |

1119.3 g/mol |

Nombre IUPAC |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3 |

Clave InChI |

BMTUXPZRZGAUCT-UHFFFAOYSA-N |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)

![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)

![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)

![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)

![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)